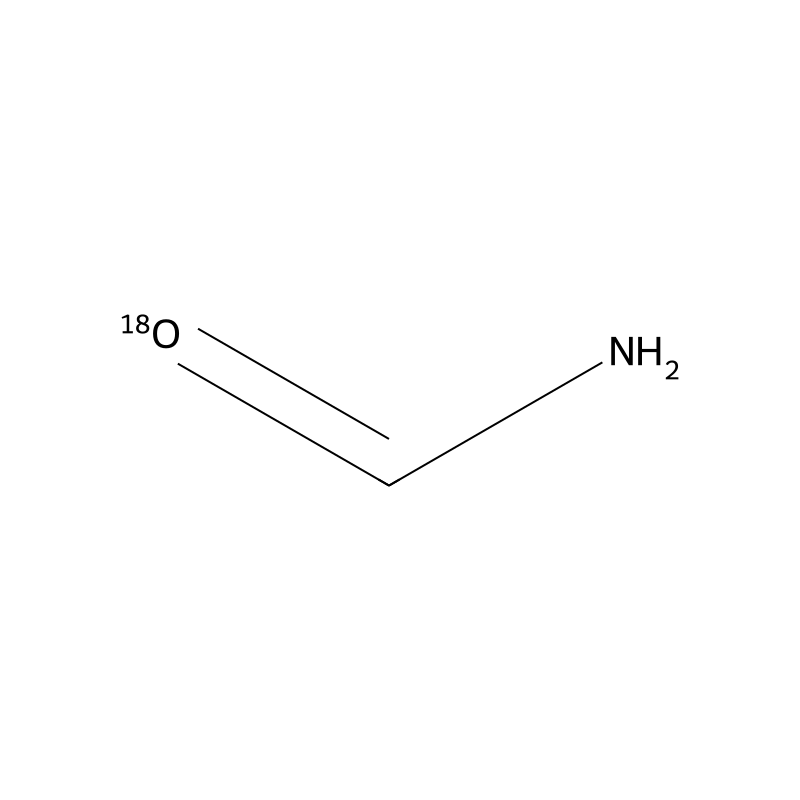

Formamide-18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Formamide-18O (CAS: 51284-92-5) is the simplest amide isotopically enriched with Oxygen-18, typically procured at >95 atom % isotopic purity. While it retains the high dielectric constant, polarity, and strong hydrogen-bonding capacity of standard formamide, the substitution of 16O with 18O introduces a precise +2 Da mass shift and a distinct vibrational spectral profile [1]. In industrial and advanced analytical settings, this compound is primarily procured as a high-fidelity internal standard for mass spectrometry, a specialized precursor for synthesizing 18O-labeled active pharmaceutical ingredients (APIs), and a mechanistic probe for resolving complex hydrogen-bond networks via vibrational spectroscopy [2].

References

- [1] US Patent 20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.

- [2] Watson, T. M., & Hirst, J. D. (2004). Calculating vibrational frequencies of amides: From formamide to concanavalin A. Physical Chemistry Chemical Physics, 6(5), 998-1005.

Generic substitution with unlabeled formamide is unviable for quantitative mass spectrometry or vibrational spectroscopy because it lacks the necessary mass resolution and spectral shift to differentiate the target analyte from background matrices [1]. Furthermore, substituting with other isotopologues, such as Formamide-d3, introduces significant deuterium kinetic isotope effects (KIE) and chromatographic retention time shifts in LC-MS, which compromise co-elution and quantification accuracy [2]. Alternatively, using Formamide-13C or Formamide-15N fails when the specific procurement objective is to trace oxygen exchange mechanisms during hydrolysis or to isolate the oxygen-dependent C=O stretching frequencies in 2D-IR studies [3].

References

- [1] US Patent 20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.

- [2] Sysi-Aho, M., et al. (2007). Normalization using optimal selection of multiple internal standards (NOMIS). Journal of Chromatography A, 1116, 248-258.

- [3] Watson, T. M., & Hirst, J. D. (2004). Calculating vibrational frequencies of amides: From formamide to concanavalin A. Physical Chemistry Chemical Physics, 6(5), 998-1005.

Elimination of Chromatographic Isotope Effects in LC-MS Quantification

In high-resolution LC-MS workflows, Formamide-18O provides a clean +2.004 Da mass shift while maintaining an identical elution profile to the unlabeled analyte [1]. In contrast, deuterium-labeled analogs like Formamide-d3 frequently exhibit a chromatographic isotope effect, causing retention time shifts due to altered interactions with the stationary phase [2]. This perfect co-elution makes the 18O variant highly effective for precise peak integration and quantitative normalization.

| Evidence Dimension | LC-MS Retention Time Shift (ΔtR) |

| Target Compound Data | Formamide-18O: ΔtR ≈ 0 seconds (perfect co-elution) |

| Comparator Or Baseline | Formamide-d3: ΔtR > 0 seconds (chromatographic shift) |

| Quantified Difference | Elimination of retention time drift |

| Conditions | Reversed-phase LC-MS quantitative analysis |

Ensures accurate quantitative normalization without the integration errors caused by the chromatographic shifts typical of deuterated standards.

Spectral Isolation of the Amide I Vibrational Band

For structural biology and solvent interaction studies, the substitution of 16O with 18O in formamide induces a significant red shift in the C=O stretching frequency (Amide I band) [1]. Formamide-18O shifts the absorption peak by approximately 25–30 cm⁻¹ relative to the unlabeled baseline, moving it into a spectrally clear window [2]. This allows researchers to unambiguously isolate and track the carbonyl group's participation in hydrogen bonding without interference from natural abundance amides.

| Evidence Dimension | C=O Stretching Frequency (Amide I Band) |

| Target Compound Data | Formamide-18O: ~1670 cm⁻¹ |

| Comparator Or Baseline | Unlabeled Formamide: ~1700 cm⁻¹ |

| Quantified Difference | ~30 cm⁻¹ red shift |

| Conditions | FT-IR / 2D-IR spectroscopy in aqueous or complex solvent mixtures |

Allows buyers to perform background-free vibrational imaging and structural modeling of peptide backbones and solvent networks.

Unambiguous Oxygen Tracing in Mechanistic Synthesis

When synthesizing formyl derivatives or studying amide hydrolysis, Formamide-18O acts as an exclusive oxygen tracer [1]. Unlike Formamide-13C, which only tracks the carbon backbone, Formamide-18O allows chemists to determine whether a reaction proceeds via C-O or C-N bond cleavage by monitoring the retention or loss of the 18O label in the final product [1]. This isotopic fidelity is critical for validating synthetic routes for 18O-labeled therapeutics.

| Evidence Dimension | Mechanistic Oxygen Tracking |

| Target Compound Data | Formamide-18O: Directly traces oxygen atom fate |

| Comparator Or Baseline | Formamide-13C / -15N: Cannot trace oxygen exchange or cleavage |

| Quantified Difference | Exclusive resolution of oxygen-centric reaction pathways |

| Conditions | Hydrolysis, dehydration, and formylation reaction monitoring |

Provides definitive proof of reaction mechanisms and guarantees the correct isotopic labeling of downstream pharmaceutical intermediates.

Quantitative LC-MS/GC-MS Metabolomics

Formamide-18O serves as a highly reliable internal standard for quantifying formamide and related low-molecular-weight amides in biological fluids, as it avoids the chromatographic retention time shifts associated with deuterated standards [1].

2D-IR Spectroscopy of Peptide Models

Procured by physical chemists to model peptide backbone dynamics, where the ~30 cm⁻¹ red shift of the 18O-labeled Amide I band allows for interference-free observation of hydrogen-bond making and breaking [2].

Synthesis of 18O-Labeled Active Pharmaceutical Ingredients

Serves as a critical, high-purity precursor for introducing 18O-formyl groups into nucleosides, purines, and heterocycles, ensuring >95% isotopic enrichment in the final therapeutic compounds [3].

References

- [1] Sysi-Aho, M., et al. (2007). Normalization using optimal selection of multiple internal standards (NOMIS). Journal of Chromatography A, 1116, 248-258.

- [2] Watson, T. M., & Hirst, J. D. (2004). Calculating vibrational frequencies of amides: From formamide to concanavalin A. Physical Chemistry Chemical Physics, 6(5), 998-1005.

- [3] O'Hagan, D. (2000). Isotope labeling in organic synthesis. Chemical Society Reviews, 29(6), 397-408.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard